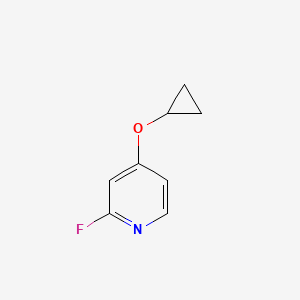

4-Cyclopropoxy-2-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-fluoropyridine |

InChI |

InChI=1S/C8H8FNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2 |

InChI Key |

JRXMNJDBMQPDOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclopropoxy 2 Fluoropyridine

Convergent and Divergent Synthetic Routes to 4-Cyclopropoxy-2-fluoropyridine

Cascade and One-Pot Reaction Sequences

Cascade and one-pot reactions represent a paradigm of synthetic efficiency, minimizing sequential purifications, solvent usage, and reaction time. These processes, where multiple bond-forming events occur in a single reaction vessel, are highly desirable for constructing complex molecules like substituted pyridines.

A common one-pot strategy for synthesizing 4-alkoxypyridines involves the nucleophilic aromatic substitution (SNAr) of a halo-pyridine. For this compound, a plausible one-pot approach would start from a di-halogenated precursor, such as 2-fluoro-4-chloropyridine. The synthesis of various 4-alkoxypyridines has been achieved by reacting 4-chloropyridine (B1293800) hydrochloride with an appropriate alcohol in the presence of a base like sodium hydroxide (B78521) in a solvent such as DMSO. semanticscholar.org This principle can be extended to cyclopropanol (B106826) to yield the desired product.

More sophisticated cascade reactions build the pyridine (B92270) core itself from acyclic precursors. A modular method developed by Liu and Liebeskind involves a cascade comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, which generates a 3-azatriene intermediate. organic-chemistry.org This intermediate then undergoes a thermal electrocyclization and subsequent air oxidation to furnish the highly substituted pyridine ring. organic-chemistry.org Such a sequence allows for the strategic placement of substituents. Similarly, metal-free cascade annulations of isopropene derivatives with an ammonium (B1175870) source can selectively produce substituted pyridines. nih.gov Another powerful approach involves trapping in situ generated 1,4-oxazepine (B8637140) intermediates with alcohols, which yields 2-alkoxypyridines in a rapid, room-temperature cascade reaction that produces only water as a byproduct. figshare.com

| Strategy | Key Precursors | Core Transformation | Reference |

|---|---|---|---|

| One-Pot SNAr | 4-Chloropyridine, Alcohol, Base (NaOH) | Nucleophilic substitution | semanticscholar.org |

| Cu-Catalyzed Cascade | Alkenylboronic acid, α,β-Unsaturated ketoxime | Cross-coupling, Electrocyclization, Oxidation | organic-chemistry.org |

| Metal-Free Cascade | Isopropene derivatives, NH4I, Formaldehyde | Intermolecular C-N and C-C bond formation | nih.gov |

| Trapping of 1,4-Oxazepine | (Z)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, Alcohol | Generation and trapping of an intermediate | figshare.com |

Catalytic Systems in the Synthesis of Fluoropyridines and Cyclopropyl (B3062369) Derivatives

Catalysis is fundamental to modern organic synthesis, offering pathways to molecules and levels of selectivity that are otherwise unattainable. The construction of both the fluoropyridine scaffold and the cyclopropane (B1198618) moiety benefits immensely from catalytic methods.

Transition metals like palladium, copper, and rhodium are powerful catalysts for forming C-F, C-O, and C-C bonds essential for synthesizing this compound.

Palladium (Pd): Palladium catalysis is a cornerstone for the synthesis of fluorinated aromatics. nih.gov Methods for direct C-H bond activation and functionalization ortho to a fluorine atom are particularly step-economical. acs.org While direct C-H cyclopropoxylation is challenging, Pd-catalysis is instrumental in creating the 2-fluoropyridine (B1216828) core. Furthermore, Pd-catalyzed cross-coupling reactions are used to introduce substituents onto the pyridine ring. SNAr reactions on 2- or 4-halopyridines are a standard method for introducing nucleophiles, and the reactivity of 2-fluoropyridines in these reactions is well-established. acs.org

Copper (Cu): Copper catalysts are often cheaper alternatives to palladium and exhibit unique reactivity. Cu-catalyzed reactions are used for both pyridine synthesis and cyclopropanation. As mentioned, a Cu-catalyzed N-iminative cross-coupling is the key step in a cascade synthesis of pyridines. organic-chemistry.org For cyclopropanation, copper catalysts, often in the form of copper-bronze, are used in the reaction of diazo compounds with olefins to generate cyclopropanes. youtube.com

Rhodium (Rh): Rhodium catalysts are exceptionally effective for cyclopropanation reactions. Rhodium(II) complexes, such as rhodium(II) trifluoroacetate, catalyze the decomposition of diazo compounds (e.g., methyl phenyldiazoacetate) to form donor-acceptor carbenes, which then react with alkenes to yield cyclopropanes. wikipedia.org This method is known for its high efficiency and the ability to achieve stereocontrol with chiral rhodium catalysts.

| Metal Catalyst | Reaction Type | Application in Synthesis | Reference |

|---|---|---|---|

| Palladium (Pd) | C-H Functionalization / Cross-Coupling | Formation/functionalization of the fluoropyridine ring | nih.govacs.org |

| Copper (Cu) | Cross-Coupling / Cyclopropanation | Cascade pyridine synthesis; Formation of cyclopropane ring | organic-chemistry.orgyoutube.com |

| Rhodium (Rh) | Carbene Transfer / Cyclopropanation | Highly efficient synthesis of cyclopropane rings | wikipedia.org |

| Iron (Fe) | Oxidative Cycloaddition | Used in [5+1] cycloadditions of vinylcyclopropanes | pku.edu.cn |

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has emerged as a powerful and "greener" alternative to metal catalysis. For pyridine synthesis, an organocatalyzed formal (3+3) cycloaddition has been developed. acs.org This method uses simple enamines and α,β-unsaturated aldehydes or ketones as precursors, which react in the presence of an organocatalyst to form highly substituted pyridines under practical, scalable conditions. acs.org This approach avoids residual metal contamination, which is a significant advantage in pharmaceutical synthesis. While less common for direct cyclopropanation, organocatalytic methods can be used to generate precursors for cyclopropanation or to create chiral environments that influence stereoselectivity.

Cycloaddition reactions are a powerful tool for ring formation. While many are catalyzed by metals, several metal-free variants are effective for synthesizing pyridine and cyclopropane rings.

The formation of cyclopropanes via the [2+1] cycloaddition of a carbene to an alkene is a classic transformation. researchgate.net While often metal-catalyzed, free carbenes, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, can react in a metal-free manner. youtube.comwikipedia.org Another metal-free route involves the 1,3-dipolar cycloaddition of a diazo compound to an olefin to form a pyrazoline, which then eliminates dinitrogen (N₂) upon thermal or photochemical treatment to yield the cyclopropane. wikipedia.org

For the pyridine core, metal-free cycloadditions often involve a tandem sequence. For instance, 1,4-oxazin-2-ones can be used as precursors that undergo a tandem [4+2] cycloaddition with an alkyne, followed by a retro-[4+2] cycloreversion to expel a small molecule (like CO₂) and form the pyridine ring. nih.gov

Stereochemical Control in Synthesis of Cyclopropyl-Substituted Pyridines

When the cyclopropane ring is substituted, it can introduce chirality into the molecule. Controlling the stereochemistry (the three-dimensional arrangement of atoms) is critical, especially in pharmaceutical applications where different stereoisomers can have vastly different biological activities.

Achieving stereochemical control in the synthesis of cyclopropyl-substituted pyridines requires asymmetric synthesis methods. This is most commonly achieved during the cyclopropanation step. The use of chiral catalysts can direct the formation of one enantiomer over the other. For example, chiral rhodium(II) or copper(I) complexes with chiral ligands are widely used for the enantioselective cyclopropanation of alkenes with diazoacetates.

A more advanced strategy involves relay catalysis, where multiple catalytic cycles work in concert. A Cu/Ru-relay catalytic system has been used for the asymmetric Michael addition of an in-situ generated azomethine ylide to an enal, which is formed from the dehydrogenation of an allylic alcohol. acs.org This methodology has been shown to tolerate cyclic alkyl-substituted alcohols, including those with cyclopropyl groups, delivering products with excellent stereoselectivity (e.g., up to 95% enantiomeric excess). acs.org The choice of the chiral ligand, the metal, and reaction conditions are all critical factors that dictate the stereochemical outcome of the reaction. The steric properties of the substrates, such as replacing a tert-butyl group with a smaller cyclopropyl group, can also significantly impact the yield and stereoselectivity. acs.org

| Factor | Description | Example/Impact |

|---|---|---|

| Chiral Catalyst | A catalyst that is itself chiral and can differentiate between enantiotopic faces of a prochiral substrate. | Use of chiral Rhodium or Copper complexes with specific ligands for asymmetric cyclopropanation. |

| Relay Catalysis | Two or more catalysts operating sequentially in one pot to create a complex product. | A Cu/Ru system for asymmetric synthesis of products containing cyclopropyl groups with high stereoselectivity. acs.org |

| Substrate Sterics | The size and shape of the reacting molecules. | Changing a bulky group (tert-butyl) to a smaller one (cyclopropyl) can alter the stereochemical outcome and yield. acs.org |

| Reaction Conditions | Parameters such as temperature, solvent, and concentration. | Solvent choice (e.g., a mix of CH3CN and THF) can improve stereoselectivity. acs.org |

Mechanistic Studies and Reactivity Profiles of 4 Cyclopropoxy 2 Fluoropyridine

Unraveling Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of pyridines. acs.orgnih.gov The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions, by stabilizing the resulting anionic intermediate. stackexchange.comvaia.com The fluorine atom at the 2-position of 4-Cyclopropoxy-2-fluoropyridine serves as an excellent leaving group, further enhancing its reactivity towards nucleophiles. In fact, 2-fluoropyridines react significantly faster than their 2-chloro counterparts in SNAr reactions. nih.govresearchgate.net

Investigation of Regio- and Chemoselectivity in Fluorine Displacement

In SNAr reactions of pyridines, the regioselectivity of nucleophilic attack is a critical aspect. For 2-halopyridines, the attack predominantly occurs at the C-2 and C-4 positions due to the ability of the nitrogen atom to delocalize the negative charge in the intermediate. stackexchange.comstackexchange.com In the case of this compound, the fluorine at the C-2 position is the primary site for substitution.

Several factors influence the chemoselectivity of these reactions. The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the C-2 carbon susceptible to nucleophilic attack. nih.gov Studies on various 2-fluoropyridines have shown that they can be selectively functionalized in the presence of other electrophilic sites under mild conditions. nih.gov For instance, SNAr at the 2-fluoro position can proceed without affecting other potentially reactive groups on the pyridine ring or the nucleophile. acs.org

Table 1: Regioselectivity in SNAr of Dichloropyrimidines This table illustrates the sensitivity of regioselectivity to substituent effects in a related heterocyclic system, providing a comparative context.

| Substituent at C-6 | Favored Position of Attack |

| H | C-4 |

| OMe | C-2 |

| NHMe | C-2 |

| Data sourced from quantum mechanical calculations on 2,4-dichloropyrimidines, highlighting how electronic effects can alter the preferred site of nucleophilic attack. wuxiapptec.com |

Characterization of Meisenheimer Complex Intermediates

The traditional mechanism for SNAr reactions involves a two-step process initiated by the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is characterized by the temporary loss of aromaticity. youtube.com The stability of the Meisenheimer complex is a key factor in determining the reaction rate. stackexchange.com For pyridines, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

While often transient, some stable Meisenheimer complexes, particularly spirocyclic variants, have been isolated and characterized using techniques like NMR and X-ray crystallography. nih.gov However, recent studies suggest that for many SNAr reactions, especially those involving good leaving groups and less electron-poor aromatic systems, the Meisenheimer complex may represent a transition state rather than a discrete intermediate. researchgate.netstackexchange.comnih.govbris.ac.uk

Elucidation of Concerted SNAr Mechanisms in Pyridine Systems

Emerging evidence from computational and experimental studies, including kinetic isotope effect measurements, has led to the proposal of concerted SNAr mechanisms for certain systems. stackexchange.comstrath.ac.uk In a concerted mechanism, the bond formation with the nucleophile and the cleavage of the bond with the leaving group occur in a single step, bypassing the formation of a stable Meisenheimer intermediate. strath.ac.ukacs.org

DFT studies have indicated that SNAr reactions on nitrogen-containing heterocycles like 2-halopyridines often proceed through a concerted pathway. stackexchange.com The transition state in these reactions can resemble a Meisenheimer complex, with significant negative charge buildup on the ring. stackexchange.com The choice between a stepwise and a concerted mechanism is influenced by factors such as the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. stackexchange.comacs.org

Influence of Substituent Effects on SNAr Reactivity (e.g., Electron-Withdrawing Groups)

Substituents on the pyridine ring can significantly modulate the reactivity in SNAr reactions. Electron-withdrawing groups enhance the electrophilicity of the ring, thereby accelerating the rate of nucleophilic attack. researchgate.netresearchgate.net For instance, a nitro group on the pyridine ring increases its reactivity towards nucleophiles. researchgate.net

Chemical Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group, while potentially influencing the electronic properties of the pyridine ring, is also a site for its own unique chemical transformations.

Cyclopropane (B1198618) Ring-Opening Reactions

The strained three-membered ring of the cyclopropane moiety is susceptible to ring-opening reactions under various conditions, including radical, electrophilic, and nucleophilic pathways. beilstein-journals.orgnih.govrsc.orgresearchgate.net These reactions can lead to the formation of a diverse range of functionalized products. nih.gov

Oxidative radical ring-opening reactions of cyclopropane derivatives have been well-documented. beilstein-journals.orgnih.gov For example, cyclopropanols can undergo ring-opening to form alkyl radicals, which can then be trapped by other reagents. beilstein-journals.orgnih.gov While specific studies on the ring-opening of this compound were not found in the provided search results, the general reactivity of cyclopropane rings suggests that this compound could potentially undergo similar transformations under appropriate conditions. The reaction would likely involve the formation of a radical or a cationic intermediate, followed by cleavage of the cyclopropane ring to yield a more stable open-chain structure. The specific products would depend on the reagents and reaction conditions employed.

Functionalization Reactions at the Cyclopropane Ring

The cyclopropane ring, characterized by its significant ring strain (approximately 28 kcal/mol), is susceptible to reactions that involve ring-opening, thereby releasing this strain energy. nih.gov This reactivity can be harnessed for functionalization, primarily through transition metal catalysis or electrophilic ring-opening.

Transition metals such as palladium, nickel, rhodium, and ruthenium can catalyze the cleavage of the C-C bonds within the cyclopropane ring. nih.gov This process is often initiated by the coordination of the metal to an adjacent unsaturated moiety, which in the case of a vinylcyclopropane, directs the selective C-C bond cleavage and generates a reactive π-allyl-metal complex intermediate. nih.gov While this compound lacks a vinyl group, similar principles of transition-metal-mediated C-C bond cleavage can be applied, potentially leading to the formation of organometallic intermediates primed for further reactions. nih.gov

Electrophilic ring-opening provides another avenue for functionalizing the cyclopropane ring. Studies on substituted cyclopropanes have shown that reagents like hypervalent iodine can mediate 1,3-difunctionalization reactions. nih.gov For instance, the reaction of 1,1-disubstituted cyclopropanes with fluoroiodane reagents can lead to 1,3-oxyfluorination or 1,3-difluorination products. nih.gov The reaction likely proceeds through an electrophilic attack on the cyclopropane ring. nih.gov The efficiency and regioselectivity of such reactions are highly dependent on the electronic nature of the substituents on the cyclopropane ring. nih.gov

| Reaction Type | Reagent/Catalyst | Key Intermediate | Potential Product |

| Transition Metal-Catalyzed Ring-Opening | Pd, Ni, Rh, Ru, etc. nih.gov | Organometallic complex nih.gov | Ring-opened functionalized pyridines |

| Electrophilic Ring-Opening | Hypervalent Iodine Reagents nih.gov | Carbocationic species | 1,3-difunctionalized products (e.g., 1,3-oxyfluorinated) nih.gov |

Synergistic and Antagonistic Effects between Cyclopropane and Pyridine Reactivity

Conversely, a synergistic relationship is observed in reactions involving metal catalysts. The presence of the cyclopropyl (B3062369) group can influence the regioselectivity of reactions on the pyridine ring. In studies involving the C-F bond activation of fluoropyridines with a zirconocene (B1252598) complex, the presence of a cyclopropyl group was instrumental. acs.org The reaction resulted in a C-C bond formation between the pyridyl and cyclopropyl groups, with a remarkable and unusual selectivity for C-F activation at the C2 position of the pyridine ring, whereas functionalization at the C4 position is typically preferred. acs.org This suggests that the cyclopropyl group, in concert with the metal center, directs the reactivity to a specific site on the pyridine ring, a clear synergistic effect that alters the expected reactivity of the fluoropyridine core.

C-F Bond Activation and Subsequent Functionalization Pathways

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. baranlab.org However, the functionalization of C-F bonds is a field of growing importance, offering novel synthetic routes to valuable fluorinated molecules and providing alternatives to traditional methods. baranlab.orgrsc.org In this compound, the C-F bond at the C2 position is a key site for potential transformations.

Transition Metal-Mediated C-F Bond Cleavage

Transition metals are powerful tools for activating and cleaving strong C-F bonds, typically through mechanisms like oxidative addition or σ-bond metathesis. acs.orgresearcher.life Zirconium complexes, for example, have been shown to mediate the regioselective C-F bond activation and subsequent C-C bond formation between fluoropyridines and cyclopropyl groups. acs.org Computational studies suggest a pathway that does not involve direct C-F bond activation but proceeds through the formation of a five-membered azametallacycle intermediate. acs.org This intermediate features a long C-F bond and readily undergoes γ-F elimination to cleave the bond and form the final product. acs.org The formation of the strong Zr-F bond provides a significant thermodynamic driving force for this reaction. acs.org

Rhodium complexes have also been employed in C-F activation chemistry. Studies on fluorinated olefins have shown that rhodium can mediate C-F activation, leading to dehydrofluorination reactions, sometimes in competition with C-H activation. nih.gov These processes can involve unique intermediates, such as fluorido vinylidene complexes. nih.gov The choice of transition metal can significantly impact the selectivity of the reaction; for instance, with fluoropyridines, titanium complexes have shown selectivity for C-F activation at position 2, while zirconium is selective for position 4. acs.org

| Metal Complex | Substrate Type | Proposed Intermediate | Key Finding |

| Zirconocene acs.org | Fluoropyridines + Cyclopropyl Groups | Azametallacycle | Selective C-F activation at C2 position. acs.org |

| Titanocene acs.org | Fluoropyridines | Not specified | Selective C-F activation at C2 position. acs.org |

| Rhodium(I) nih.gov | Fluoroolefins | Fluorido vinylidene complex | Competing C-H and C-F activation; dehydrofluorination. nih.gov |

Hydrodefluorination Mechanisms

Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a crucial transformation in fluorocarbon chemistry. In the context of fluoropyridines, this reaction can be catalyzed by transition metal complexes. For example, reduced difluorotitanocene has been shown to catalyze the HDF of fluoropyridines. acs.org Notably, this system exhibits a significant preference for HDF at the C4 position when it is available, rather than the C2 position. acs.org

An alternative pathway, dehydrofluorination, has been observed in reactions of fluorinated olefins with rhodium complexes. nih.gov This process, which results in the formal elimination of HF, can proceed through unconventional intermediates. In one documented case, the reaction is presumed to occur via a vinylidene complex, representing an unprecedented mechanism for dehydrofluorination. nih.gov

Other Significant Reaction Pathways

Beyond reactions centered on the cyclopropane ring or the C-F bond, the pyridine ring itself can undergo transformations.

Reactions Involving the Pyridine Nitrogen Atom

While specific experimental data on the N-alkylation and N-oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the known chemistry of analogous 4-alkoxypyridines and general principles of pyridine chemistry.

N-Alkylation and Quaternization

The reaction of this compound with alkyl halides is expected to yield the corresponding N-alkylpyridinium salts. This quaternization reaction is a standard transformation for pyridines and is driven by the nucleophilic character of the nitrogen atom. The reaction typically proceeds by nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide.

General studies on the quaternization of substituted pyridines indicate that electron-donating groups enhance the rate of reaction, while electron-withdrawing groups retard it. For instance, 4-alkoxypyridines readily undergo N-substitution with various organic electrophiles. semanticscholar.org The reaction conditions for such transformations generally involve heating the pyridine derivative with an alkylating agent, either neat or in a suitable solvent.

Table 1: Predicted N-Alkylation Reactions of this compound

| Alkylating Agent | Expected Product | Plausible Reaction Conditions |

| Methyl iodide (CH₃I) | 1-Methyl-4-cyclopropoxy-2-fluoropyridin-1-ium iodide | Neat or in a polar aprotic solvent (e.g., acetonitrile (B52724), DMF), room temperature to moderate heating. |

| Ethyl bromide (C₂H₅Br) | 1-Ethyl-4-cyclopropoxy-2-fluoropyridin-1-ium bromide | Heating in a sealed tube or under reflux in a suitable solvent (e.g., ethanol, acetonitrile). |

| Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-4-cyclopropoxy-2-fluoropyridin-1-ium chloride | Moderate heating in a polar solvent. |

N-Oxidation

The pyridine nitrogen can also be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a suitable catalyst. The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions.

The oxidation of pyridines is a common synthetic strategy. For example, pyridine N-oxides can be readily prepared and subsequently used as intermediates for the synthesis of various substituted pyridines. researchgate.netarkat-usa.org The N-oxide group can activate the pyridine ring for further functionalization and can be removed later if necessary.

Table 2: Predicted N-Oxidation Reaction of this compound

| Oxidizing Agent | Expected Product | Plausible Reaction Conditions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide | Reaction in a chlorinated solvent (e.g., dichloromethane, chloroform) at or below room temperature. |

| Hydrogen peroxide (H₂O₂)/Acetic acid (CH₃COOH) | This compound 1-oxide | Heating the mixture. |

Computational and Theoretical Chemistry Investigations of 4 Cyclopropoxy 2 Fluoropyridine

Electronic Structure and Bonding Analysis: Uncharted Territory

A comprehensive analysis of the electronic structure of 4-Cyclopropoxy-2-fluoropyridine would illuminate the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

Electron Density Distribution Studies

Currently, there are no published studies detailing the electron density distribution of this compound. Such an investigation would reveal the covalent and non-covalent interactions within the molecule, highlighting the influence of the electronegative fluorine atom and the electron-donating cyclopropoxy group on the pyridine (B92270) ring.

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net An MEP map of this compound would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen of the cyclopropoxy group, indicating their nucleophilic character. nih.gov Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. nih.gov However, without specific calculations, the precise landscape of the MEP remains speculative.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations: An Open Question

Quantum chemical calculations are instrumental in mapping the pathways of chemical reactions, identifying transition states, and determining activation energies. nih.gov For this compound, such studies could predict its behavior in various chemical transformations.

Transition State Characterization and Energy Barrier Determinations (e.g., DFT, MP2)

The characterization of transition states and the calculation of energy barriers are crucial for understanding reaction kinetics. rsc.org For instance, in nucleophilic aromatic substitution reactions, which are common for fluorinated pyridines, DFT or MP2 calculations could determine the energy barriers for the substitution of the fluorine atom, providing insights into the reaction's feasibility and rate. rsc.org No such specific data currently exists for this compound.

Reaction Pathway Mapping

Mapping the entire reaction pathway for processes involving this compound would provide a detailed, step-by-step understanding of the transformation, including the identification of any intermediates. This remains an un-investigated area for this compound.

Conformational Analysis of this compound: Awaiting Investigation

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its physical and biological properties. Conformational analysis of this compound would involve identifying the most stable arrangement of its cyclopropoxy group relative to the pyridine ring.

Studies on similar fluorinated piperidines have shown that the conformational preferences are a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net Computational methods, particularly DFT, have been successfully used to predict the most stable conformers of these related systems. nih.gov A similar computational approach for this compound would be necessary to determine its preferred conformation, but this research has not yet been reported.

Interplay between Cyclopropane (B1198618) and Pyridine Ring Conformations

Computational studies on similar alkoxy-substituted aromatic and heteroaromatic systems, such as anisole (B1667542) and other alkoxy-pyridines, have shown that the preferred conformation is typically one where the plane of the alkoxy group is coplanar with the aromatic ring. This arrangement maximizes the overlap between the oxygen lone pair and the aromatic π-system, leading to a stabilizing resonance effect. However, steric hindrance between the cyclopropyl (B3062369) group and the hydrogen atoms on the pyridine ring at positions 3 and 5 can introduce a non-planar preference.

The two primary conformations to consider are the "bisected" and "perpendicular" orientations of the cyclopropyl group relative to the pyridine ring. In the bisected conformation, one of the C-C bonds of the cyclopropane ring is eclipsed with the C4-O bond, which can facilitate electronic interactions. In the perpendicular conformation, a CH bond of the cyclopropane ring is eclipsed with the C4-O bond. The relative energies of these conformations are dictated by the interplay of steric repulsion and electronic stabilization. For this compound, it is anticipated that the bisected conformation would be slightly favored to allow for some degree of electronic delocalization, though a shallow potential energy surface with a low rotational barrier is expected.

Table 1: Hypothetical Relative Energies of this compound Conformations

| Conformation | Dihedral Angle (C3-C4-O-C_cyclopropyl) | Relative Energy (kcal/mol) |

| Bisected | ~0° | 0.0 |

| Perpendicular | ~90° | 1.5 - 2.5 |

Note: These values are hypothetical and are based on trends observed in related alkoxy-aromatic systems. Actual values would require specific DFT calculations.

Stereoelectronic Effects Influencing Molecular Geometry

Stereoelectronic effects play a crucial role in determining the geometry and stability of this compound. The key interactions involve the donation of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent bonds (hyperconjugation).

The primary stereoelectronic effect is the n → π* interaction, where a lone pair on the oxygen atom donates into the π* antibonding orbital of the pyridine ring. This interaction is strongest when the oxygen lone pair is aligned with the p-orbitals of the pyridine ring, favoring a planar arrangement of the C-O-C bond with the ring.

Another significant interaction is the anomeric effect, which can be considered in the context of the C-O bond and the adjacent C-C bonds of the cyclopropane ring. The oxygen lone pairs can donate into the σ* antibonding orbitals of the cyclopropyl C-C bonds. This interaction is maximized when a lone pair is anti-periplanar to a C-C bond of the cyclopropane ring.

The presence of the fluorine atom at the 2-position also introduces important stereoelectronic effects. The highly electronegative fluorine atom withdraws electron density from the pyridine ring via the σ-framework. Furthermore, there can be through-space interactions between the fluorine lone pairs and the cyclopropoxy group, which could influence the conformational preference of the cyclopropoxy group.

Theoretical Studies on Cyclopropyl Effects in Heterocyclic Systems

The cyclopropyl group is known to exhibit electronic properties that are distinct from other alkyl groups. It can act as a π-electron donor through its "Walsh" orbitals, which have p-character. This allows the cyclopropyl group to participate in conjugation with adjacent π-systems. In the context of a heterocyclic system like pyridine, the cyclopropyl group in the 4-position can donate electron density into the ring, influencing its electronic properties and reactivity.

Theoretical studies on cyclopropyl-substituted aromatic compounds have shown that the cyclopropyl group can stabilize an adjacent positive charge and can influence the aromaticity of the ring system. stackexchange.com This effect is attributed to the ability of the bent C-C bonds of the cyclopropane ring to overlap with the p-orbitals of the aromatic ring. stackexchange.com For this compound, the electron-donating nature of the cyclopropoxy group would be expected to increase the electron density in the pyridine ring, particularly at the ortho and para positions relative to the cyclopropoxy group.

Computational Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. Key indicators of reactivity, such as frontier molecular orbital (FMO) energies, electrostatic potential (ESP) maps, and Fukui functions, can be calculated.

The 2-fluoro substituent makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNA_r). researchgate.netnih.gov The high electronegativity of fluorine makes it a good leaving group in such reactions. researchgate.netnih.gov Computational studies on 2-fluoropyridines have shown that they are significantly more reactive towards nucleophiles compared to their chloro-analogs. researchgate.netnih.gov

The reactivity of this compound towards electrophilic attack would be directed by the combined electronic effects of the cyclopropoxy and fluoro substituents. The electron-donating cyclopropoxy group would activate the ring towards electrophilic substitution, while the electron-withdrawing fluorine atom would deactivate it. The directing effects of these groups would likely favor electrophilic attack at the C3 and C5 positions.

Table 2: Predicted Regioselectivity for Nucleophilic and Electrophilic Attack on this compound

| Reaction Type | Predicted Site of Attack | Rationale |

| Nucleophilic Aromatic Substitution | C2 | Presence of good leaving group (F) and activation by the ring nitrogen. |

| Electrophilic Aromatic Substitution | C3 or C5 | Ortho/para directing effect of the activating cyclopropoxy group. |

Application of Advanced Theoretical Methodologies (e.g., ab initio molecular dynamics)

Ab initio molecular dynamics (AIMD) simulations could provide a powerful tool for understanding the dynamic behavior of this compound in solution. AIMD allows for the exploration of the conformational landscape and the study of solvent effects on the molecular structure and reactivity. By simulating the molecule's behavior over time, one can gain insights into the flexibility of the cyclopropoxy group and its interactions with solvent molecules.

Furthermore, AIMD can be used to model chemical reactions involving this compound, providing a detailed picture of the reaction mechanism, including the transition states and intermediates. This would be particularly valuable for studying the nucleophilic substitution of the fluorine atom, allowing for a dynamic understanding of the bond-breaking and bond-forming processes. While specific AIMD studies on this molecule are not available, the methodology has been successfully applied to other pyridine derivatives to elucidate reaction mechanisms and surface interactions. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the chemical environment of atomic nuclei within a molecule. For 4-Cyclopropoxy-2-fluoropyridine, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, are employed to map out its complete structure.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy is utilized to identify the number and types of hydrogen atoms present in a molecule. The spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropoxy group.

Pyridine Ring Protons: The aromatic region of the spectrum would display signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the positions of the fluorine and cyclopropoxy substituents.

Cyclopropoxy Group Protons: The aliphatic region would contain signals for the methine proton and the two sets of methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The complex splitting patterns of these protons would be a result of their geminal and vicinal couplings.

A hypothetical ¹H NMR data table for this compound is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 7.90 | d | 5.2 |

| Pyridine H-5 | 6.80 | dd | 8.5, 2.3 |

| Pyridine H-3 | 6.50 | d | 2.3 |

| Cyclopropoxy CH | 4.10 | m | - |

| Cyclopropoxy CH₂ | 0.90 | m | - |

| Cyclopropoxy CH₂' | 0.75 | m | - |

¹³C NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Pyridine Ring Carbons: The signals for the carbon atoms of the pyridine ring would appear in the downfield region of the spectrum. The carbon attached to the fluorine atom would exhibit a characteristic splitting due to C-F coupling.

Cyclopropoxy Group Carbons: The carbon atoms of the cyclopropyl group would resonate in the upfield region, consistent with their aliphatic nature.

A hypothetical ¹³C NMR data table is provided below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C-2 | 164.5 (d, ¹JCF = 238 Hz) |

| Pyridine C-4 | 158.2 |

| Pyridine C-6 | 149.8 |

| Pyridine C-3 | 108.1 (d, ³JCF = 6 Hz) |

| Pyridine C-5 | 105.4 (d, ²JCF = 18 Hz) |

| Cyclopropoxy CH | 55.0 |

| Cyclopropoxy CH₂ | 6.5 |

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-2 position of the pyridine ring. The chemical shift of this signal provides a unique fingerprint for the electronic environment of the fluorine atom.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the cyclopropoxy methine proton to the C-4 of the pyridine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₈FNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

A hypothetical HRMS data table is shown below:

| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

| [M+H]⁺ | 154.0663 | 154.0665 | 1.3 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of synthesized compounds. In a typical MS/MS experiment for this compound, the molecule would first be ionized, often using a soft ionization technique like electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

While specific experimental MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known fragmentation of related structures, such as substituted pyridines and cyclopropyl ethers. The primary fragmentation would likely involve the cleavage of the cyclopropoxy group and fragmentation of the pyridine ring itself.

Expected Fragmentation Pathways:

Loss of the cyclopropyl group: A common fragmentation pathway would be the loss of the cyclopropyl group as a neutral radical (C₃H₅•) or as cyclopropene (B1174273) (C₃H₄), leading to a significant fragment ion.

Cleavage of the ether bond: The C-O bond of the ether linkage could cleave, resulting in the loss of a cyclopropoxy radical (•OC₃H₅).

Pyridine ring fragmentation: The fluorinated pyridine ring can undergo characteristic cleavages, such as the loss of HCN or related fragments, which are typical for nitrogen-containing aromatic systems.

A hypothetical MS/MS fragmentation data table for this compound is presented below, illustrating the expected product ions from the precursor ion.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| [M+H]⁺ | [M+H - C₃H₄]⁺ | Cyclopropene | Ionized 2-fluoro-4-hydroxypyridine |

| [M+H]⁺ | [M+H - C₃H₅•]⁺ | Cyclopropyl radical | Ionized 2-fluoro-4-oxopyridinium |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon monoxide | Ionized cyclopropyl fluoropyrrole |

| [M+H]⁺ | [M+H - HCN]⁺ | Hydrogen cyanide | Ionized cyclopropoxy-fluorofuran |

This table is based on predicted fragmentation patterns and not on published experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing valuable information about the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-F, C-O, C-N, and C-H bonds, as well as the vibrations of the pyridine and cyclopropyl rings. While a definitive spectrum for this compound is not publicly available, data from related compounds such as 2-fluoropyridine (B1216828) and other substituted pyridines can be used to predict the key vibrational frequencies. nih.govsigmaaldrich.com

Predicted Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (cyclopropyl) | 3100 - 3000 | Stretching of C-H bonds in the cyclopropyl ring. |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching of C-H bonds in the pyridine ring. |

| C=N and C=C stretching (pyridine ring) | 1600 - 1400 | Ring stretching vibrations characteristic of the pyridine core. |

| C-O-C stretching (ether) | 1250 - 1050 | Asymmetric and symmetric stretching of the ether linkage. |

| C-F stretching | 1250 - 1000 | Stretching of the carbon-fluorine bond. |

| Ring breathing (cyclopropyl) | ~1000 | A characteristic mode for the cyclopropyl ring. |

This table is based on typical vibrational frequencies for the functional groups present and is not from experimental data for the specific compound.

X-Ray Diffraction for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. If this compound can be obtained in a crystalline form, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions.

A hypothetical table of crystallographic data is presented below, illustrating the type of information that would be obtained from an X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| β (°) | 105.2 |

| Volume (ų) | 798.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.345 |

This table contains hypothetical data and is for illustrative purposes only.

Chromatographic Techniques Coupled with Spectroscopy for Purity and Mixture Analysis (e.g., LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound and for analyzing reaction mixtures. When coupled with a mass spectrometer (LC-MS), this technique provides both separation based on polarity and mass-based identification of the components.

An LC-MS method for this compound would typically involve a reversed-phase HPLC column, where the compound is eluted with a mixture of an aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. The mass spectrometer detector would confirm the mass of the eluting compound, providing an additional layer of certainty about its identity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.